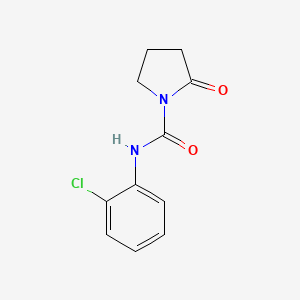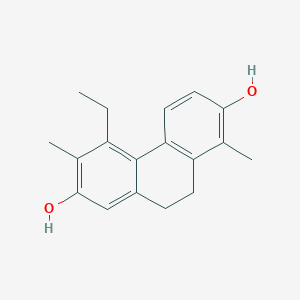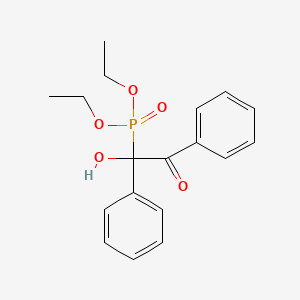
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is a member of the phenanthridinium family, characterized by a phenanthridine core with amino, tert-butyl, and phenyl substituents. This compound is often used in research due to its ability to interact with nucleic acids and other biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide typically involves multi-step organic reactions. The process begins with the formation of the phenanthridine core, followed by the introduction of amino, tert-butyl, and phenyl groups. Common reagents used in these reactions include bromine, aniline derivatives, and tert-butyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
化学反応の分析
Types of Reactions
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted phenanthridinium derivatives. These products are often characterized using techniques like NMR, HPLC, and mass spectrometry.
科学的研究の応用
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in the study of DNA and RNA interactions due to its ability to intercalate between nucleic acid bases.
Medicine: Investigated for its potential use in anticancer therapies and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
作用機序
The compound exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, affecting processes like replication and transcription. The molecular targets include the nucleic acid bases, and the pathways involved are those related to genetic regulation and expression.
類似化合物との比較
Similar Compounds
Ethidium bromide: Another phenanthridinium compound known for its use as a nucleic acid stain.
Dimidium bromide: Similar in structure but with different substituents, used in veterinary medicine.
Acridine orange: A related compound used as a fluorescent dye in cell biology.
Uniqueness
3,8-Diamino-5-tert-butyl-6-phenylphenanthridin-5-ium bromide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological molecules. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
65669-44-5 |
|---|---|
分子式 |
C23H24BrN3 |
分子量 |
422.4 g/mol |
IUPAC名 |
5-tert-butyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C23H23N3.BrH/c1-23(2,3)26-21-14-17(25)10-12-19(21)18-11-9-16(24)13-20(18)22(26)15-7-5-4-6-8-15;/h4-14,25H,24H2,1-3H3;1H |
InChIキー |
DOZCRXXNEXRZOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


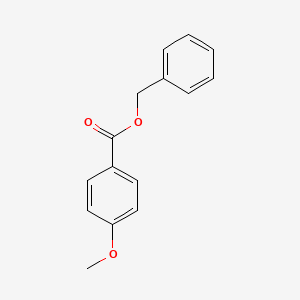
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)

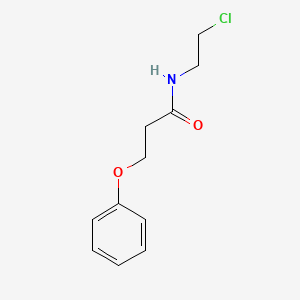

![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
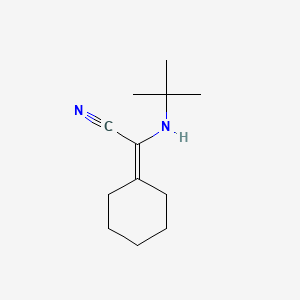

![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)


